

Technical Guide: Chemical Properties and Applications of 2-Furanmethanol, 5-(aminomethyl)-

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Compound of Interest

Compound Name: 2-Furanmethanol, 5-(aminomethyl)-

Cat. No.: B1268282

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Introduction

2-Furanmethanol, 5-(aminomethyl)-, also known by its synonym (5-(aminomethyl)furan-2-yl)methanol and CAS number 88910-22-9, is a bifunctional organic compound of significant interest in medicinal chemistry, materials science, and as a renewable chemical intermediate. [1][2] Its structure, featuring a furan ring substituted with both a hydroxymethyl and an aminomethyl group, provides two distinct points for chemical modification, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.[1] Notably, this compound has been identified as a signaling molecule that promotes the proliferation of corneal endothelial cells with greater potency than Transforming Growth Factor-beta (TGF- β), highlighting its potential in regenerative medicine. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological interactions.

Chemical and Physical Properties

Quantitative physical property data for **2-Furanmethanol, 5-(aminomethyl)-** is not extensively reported in publicly available literature. However, its structural attributes suggest it is a polar

molecule with solubility in polar solvents.[3] Safety data sheets indicate it should be handled with care, keeping containers tightly closed in a dry, cool, and well-ventilated place.

Table 1: General and Computed Properties of **2-Furanmethanol, 5-(aminomethyl)-**

Property	Value	Source
CAS Number	88910-22-9	
Molecular Formula	C ₆ H ₉ NO ₂	[4]
Molecular Weight	127.14 g/mol	[4]
IUPAC Name	[5-(aminomethyl)furan-2-yl]methanol	
InChI Key	AMANOVBJYCBOPN-UHFFFAOYSA-N	
Physical Form	Solid	
Purity	≥95% (Commercially available)	
Storage Temperature	Keep in dark place, inert atmosphere	[5]

Note: Experimental values for melting point, boiling point, and pKa are not readily available in the cited literature.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **2-Furanmethanol, 5-(aminomethyl)-**. While specific spectra are not widely published, expected NMR features and the availability of spectral data have been reported.[1][6]

Table 2: Expected ¹H NMR Spectral Features[1]

Protons	Expected Chemical Shift (δ ppm)	Multiplicity
Furan Protons (C3-H, C4-H)	6.0 - 6.5	Doublets
Methylene Protons (-CH ₂ OH)	Singlet	Singlet
Methylene Protons (-CH ₂ NH ₂)	Singlet	Singlet
Hydroxyl Proton (-OH)	Broad Singlet	Broad Singlet
Amine Protons (-NH ₂)	Broad Singlet	Broad Singlet

Note: The chemical shifts of -OH and -NH₂ protons are dependent on solvent, concentration, and temperature.

Table 3: Available Spectroscopic Data on SpectraBase[6]

Technique	Availability
¹³ C NMR	Available
FTIR	Available
Mass Spectrometry (GC)	Available

Experimental Protocols: Synthesis

The primary synthetic route to **2-Furanmethanol, 5-(aminomethyl)-** is the reductive amination of 5-hydroxymethylfurfural (HMF), a key platform chemical derivable from renewable biomass. [1][2] Several catalytic systems have been developed for this one-pot reaction.

Reductive Amination of HMF using Ni/SBA-15 Catalyst

This method employs a non-noble metal catalyst for the direct reductive amination of HMF with aqueous ammonia.

- Catalyst: Ni/SBA-15
- Reactants: 5-hydroxymethylfurfural (HMF), aqueous ammonia

- Reaction Conditions:
 - Temperature: 100 °C
 - Time: 4 hours
- Yield: An 89.8% yield of 5-(Aminomethyl)-2-furanmethanol (AMF) has been reported under these relatively mild conditions.
- Key Insight: The use of aqueous ammonia and a nickel-based catalyst provides a more sustainable and cost-effective alternative to traditional methods that often require excessive liquid ammonia and precious metal catalysts. The presence of a small amount of water was found to enhance the yield by promoting the formation of ammonium ions, which helps to prevent side reactions.

Reductive Amination of HMF using Ni_6AlO_x Catalysts

This protocol utilizes a versatile nickel-based catalyst prepared by coprecipitation for the reductive amination of HMF in an aqueous solution.

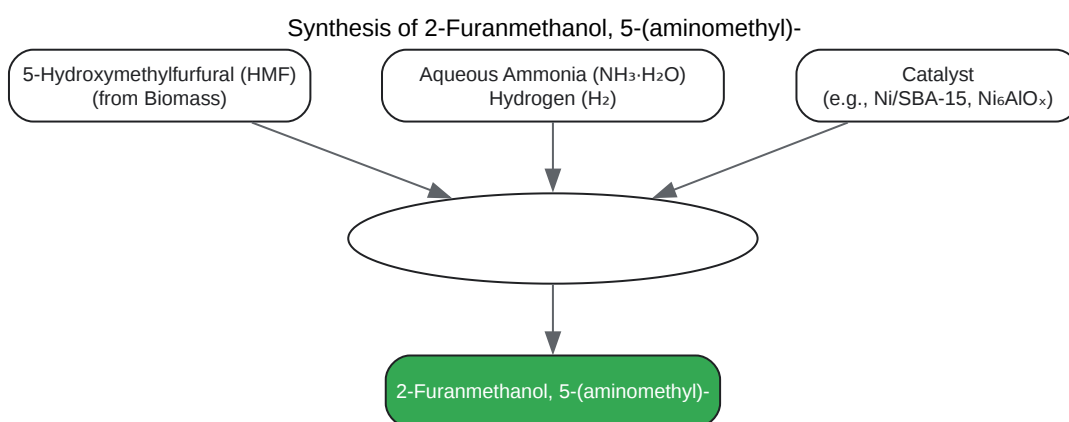
- Catalyst: Ni_6AlO_x
- Reactants: 5-hydroxymethylfurfural (HMF), aqueous ammonia ($\text{NH}_3 \cdot \text{H}_2\text{O}$, 28 wt%)
- Reducing Agent: H_2 (1 bar)
- Reaction Conditions:
 - Temperature: 100 °C
 - Time: 6 hours
- Procedure:
 - The reactor is charged with 1 mmol of HMF, 3 mL of $\text{NH}_3 \cdot \text{H}_2\text{O}$ solution, and 50 mg of the pre-reduced catalyst.
 - The reactor is sealed, evacuated, and then charged with H_2 .

- The reaction is conducted at the desired temperature with magnetic stirring.
- Yield: A 99% yield towards 5-(aminomethyl)-2-furylmethanol has been achieved. The catalyst was also shown to be recyclable for up to four consecutive runs without a significant loss of activity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general one-pot synthesis of **2-Furanmethanol, 5-(aminomethyl)-** from 5-hydroxymethylfurfural.



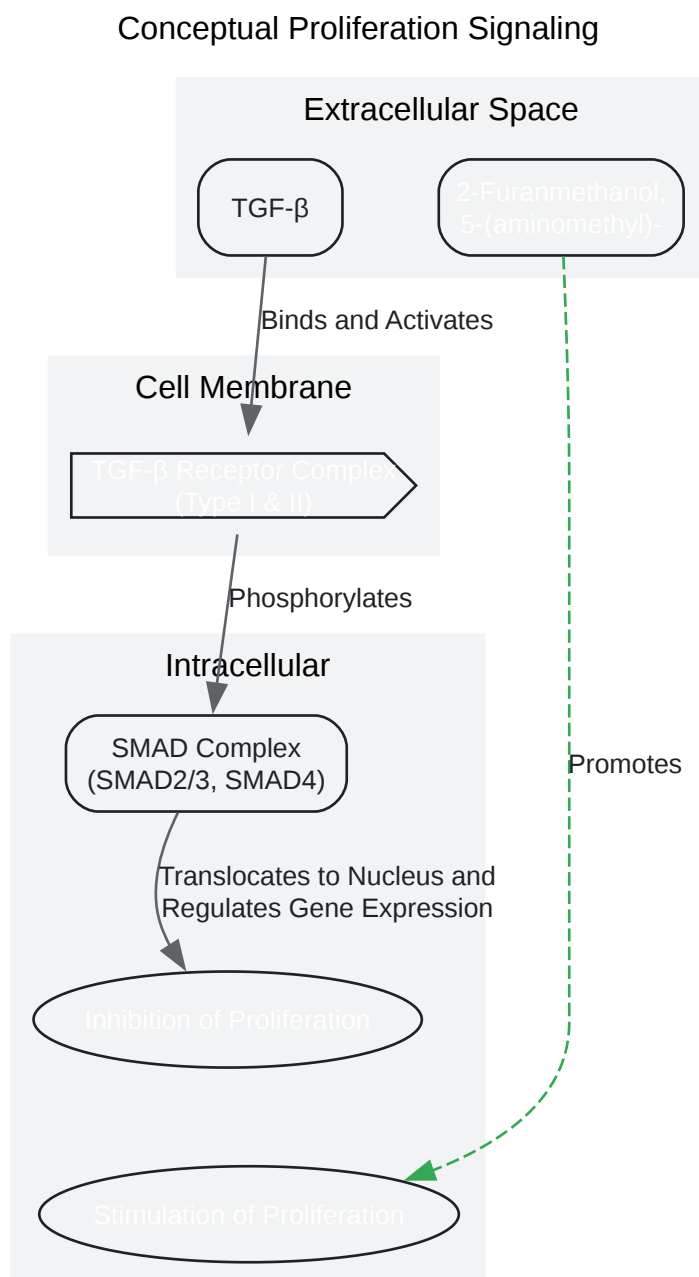
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Caption: A simplified workflow for the catalytic synthesis of **2-Furanmethanol, 5-(aminomethyl)-**.

Conceptual Signaling Pathway

2-Furanmethanol, 5-(aminomethyl)- has been shown to be more potent than TGF- β in inducing corneal endothelial cell proliferation. While the exact mechanism is not fully

elucidated, it likely interacts with pathways that regulate cell growth and division. The diagram below illustrates a simplified canonical TGF- β signaling pathway, which is known to be involved in the regulation of corneal endothelial cell proliferation, and indicates a conceptual point of intervention for a pro-proliferative agent.



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Caption: Simplified TGF- β signaling and a conceptual point of action for a pro-proliferative agent.

Biological Activity and Applications

The most significant reported biological activity of **2-Furanmethanol, 5-(aminomethyl)-** is its ability to induce the proliferation of corneal endothelial cells.[3] This is a critical area of research as these cells have limited regenerative capacity in vivo, and their loss can lead to corneal opacity and vision loss. The finding that this compound is more potent than TGF- β , a key cytokine involved in cell growth and differentiation, suggests it may act on similar or downstream pathways to promote cell cycle progression.[3]

Due to its versatile chemical nature, **2-Furanmethanol, 5-(aminomethyl)-** serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its bifunctionality allows for its use in the creation of polymers like polyamides and polyurethanes.
[1]

Conclusion

2-Furanmethanol, 5-(aminomethyl)- is a promising platform chemical with significant potential in both industrial and biomedical applications. Its synthesis from renewable resources aligns with the principles of green chemistry. While there is a need for more comprehensive data on its physical properties, the available information on its synthesis, spectral characteristics, and particularly its potent pro-proliferative effects on corneal endothelial cells, makes it a compelling subject for further research and development by scientists in the fields of drug discovery and regenerative medicine.

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